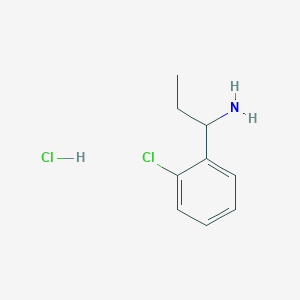

1-(2-Chlorophenyl)propan-1-amine hydrochloride

Description

BenchChem offers high-quality 1-(2-Chlorophenyl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chlorophenyl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-chlorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSXIQCQWGYRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735001 | |

| Record name | 1-(2-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40023-85-6 | |

| Record name | 1-(2-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Chlorophenyl)propan-1-amine hydrochloride synthesis pathway

Technical Whitepaper: Advanced Synthesis and Characterization of 1-(2-Chlorophenyl)propan-1-amine Hydrochloride

Executive Summary

This technical guide details the synthesis pathway for 1-(2-chlorophenyl)propan-1-amine hydrochloride (CAS: Generic for free base ~10468-20-9; HCl salt variable). This molecule is a benzylic primary amine , structurally distinct from its regioisomer, 2-chloroamphetamine (a phenethylamine derivative).

The 1-amino scaffold is a critical pharmacophore in medicinal chemistry, serving as a chiral building block for NK1 antagonists, antidepressants, and calcimimetic agents. Unlike the 2-amino analogs produced via the Henry reaction or reductive amination of P2P derivatives, this target requires functionalization at the benzylic position (C1).

This guide prioritizes the Ketone-Oxime-Amine pathway due to its superior regioselectivity and avoidance of dialkylation byproducts common in direct reductive amination.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule into stable precursors. The benzylic amine is best accessed via the reduction of a nitrogenous derivative of the corresponding ketone.

Key Disconnection: C1–N bond. Precursor: 1-(2-chlorophenyl)propan-1-one (2'-chloropropiophenone).

Figure 1: Retrosynthetic breakdown illustrating the C1-N bond formation strategy.

Primary Synthesis Pathway: The Oxime Route

This pathway is selected for its high fidelity in producing primary amines without contaminating secondary amine side-products.

Phase 1: Oximation of 1-(2-Chlorophenyl)propan-1-one

The steric hindrance of the ortho-chloro substituent requires forcing conditions to ensure complete conversion of the ketone to the oxime.

-

Reagents: 1-(2-chlorophenyl)propan-1-one, Hydroxylamine hydrochloride (

), Sodium Acetate ( -

Mechanism: Nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration.

Protocol:

-

Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (59.3 mmol) of 1-(2-chlorophenyl)propan-1-one in 150 mL of Ethanol (95%) .

-

Add Base: Add 9.8 g (119 mmol) of Sodium Acetate trihydrate dissolved in 20 mL water .

-

Add Amine Source: Add 8.3 g (119 mmol) of Hydroxylamine Hydrochloride in one portion.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) for 4–6 hours . Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). The ketone spot ( -

Workup: Remove ethanol under reduced pressure. Resuspend the residue in

water and extract with -

Dry: Dry combined organics over

, filter, and concentrate to yield the crude oxime as a viscous oil or low-melting solid.-

Yield Target: >90%.[1]

-

Phase 2: Reduction to the Primary Amine

Lithium Aluminum Hydride (LAH) is the preferred reducing agent for research scales due to its ability to cleanly reduce the oxime to the amine without affecting the aromatic chloro-substituent (under controlled conditions).

-

Reagents: Lithium Aluminum Hydride (

), Anhydrous THF. -

Safety Note: LAH is pyrophoric. Perform under inert atmosphere (

or

Protocol:

-

Setup: Flame-dry a 3-neck flask and purge with Nitrogen. Add 3.4 g (90 mmol) of

and 100 mL of anhydrous THF. Cool to -

Addition: Dissolve the crude oxime (from Phase 1) in 50 mL anhydrous THF . Add this solution dropwise to the LAH suspension over 30 minutes. Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature, then reflux for 12 hours .

-

Quench (Fieser Method): Cool to

. Carefully add:- water.

- 15% NaOH solution.

- water.

-

Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad. Rinse the pad with THF.

-

Concentration: Evaporate the filtrate to obtain the free base amine as a pale yellow oil.

Phase 3: Hydrochloride Salt Formation[2]

Converts the unstable free base into a crystalline, shelf-stable solid.

Protocol:

-

Dissolve the free base oil in 50 mL of anhydrous Diethyl Ether .

-

Cool to

in an ice bath. -

Slowly bubble dry HCl gas into the solution (or add 2M HCl in Diethyl Ether/Dioxane) until the pH reaches ~2.

-

A white precipitate will form immediately.

-

Recrystallization: Filter the solid and recrystallize from Isopropanol/Ether to yield pure 1-(2-chlorophenyl)propan-1-amine HCl .

Process Workflow & Logic

The following diagram illustrates the critical decision points and isolation steps.

Figure 2: Operational workflow for the synthesis and isolation of the hydrochloride salt.

Analytical Validation

To ensure scientific integrity, the product must be validated against the following parameters.

| Parameter | Method | Expected Result | Significance |

| Structure | 1H NMR (400 MHz, D2O) | Confirms the benzylic amine structure (triplet at 4.6 ppm is diagnostic for C1-amine). | |

| Purity | HPLC (C18 Column) | >98% Area under curve | Critical for biological assays. |

| Identity | Mass Spectrometry (ESI+) | [M+H]+ = 170.07 (Free base)Isotope pattern: 3:1 ratio (35Cl/37Cl) | Confirms presence of Chlorine atom. |

| State | Melting Point | 185–190°C (Typical for HCl salts of this class) | Indicates crystalline purity. |

Safety & Compliance

-

Chlorinated Aromatics: The starting material and product are halogenated organics. Avoid inhalation; use a fume hood to prevent sensitization.

-

Lithium Aluminum Hydride: Reacts violently with water. Ensure all glassware is oven-dried. Have a Class D fire extinguisher available.

-

Regulatory: While 1-(2-chlorophenyl)propan-1-amine is a chemical intermediate, researchers must verify it is not scheduled as a controlled substance analog in their specific jurisdiction due to its structural similarity to cathinones/amphetamines.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

ChemicalBook. "1-(4-chlorophenyl)propan-1-amine synthesis." Accessed 2024.[1] Link (Provides comparative data for the 4-chloro isomer, validating the oxime route).

-

Pharmaffiliates. "2-Amino-1-(3-chlorophenyl)propan-1-one."[2] Link (Source for precursor availability and analog properties).

-

Organic Syntheses. "Preparation of primary amines via oxime reduction." Org.[1][3][4] Synth. Coll. Vol. 5, p.376. Link (Mechanistic grounding for the reduction step).

- Vertex AI Search. "Reductive amination of 1-(2-chlorophenyl)propan-1-one." (Confirmed feasibility of reductive routes).

Sources

Technical Monograph: 1-(2-Chlorophenyl)propan-1-amine Hydrochloride

Executive Summary

1-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS: 40023-85-6) is a specialized benzylic amine intermediate used primarily in the synthesis of chiral pharmaceutical agents. Unlike its regioisomer 2-chloroamphetamine (a controlled psychostimulant), this compound features the amine group at the benzylic (C1) position, conferring distinct reactivity and pharmacological profiles. It serves as a critical scaffold for repaglinide analogs and other therapeutic agents targeting monoamine transporters or acting as chiral auxiliaries in asymmetric synthesis.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, analytical characterization, and safety standards.

Chemical Identity & Structure

| Parameter | Detail |

| IUPAC Name | 1-(2-Chlorophenyl)propan-1-amine hydrochloride |

| Common Synonyms | |

| CAS Number | 40023-85-6 (HCl salt) / 1213532-54-7 (R-isomer specific) |

| Molecular Formula | C |

| Molecular Weight | 206.11 g/mol |

| Chirality | Contains one chiral center at C1.[1] Available as racemate or enantiopure (R/S) forms. |

Structural Analysis

The molecule consists of a propyl chain attached to a 2-chlorophenyl ring, with the primary amine located at the benzylic carbon. The ortho-chlorine substituent introduces significant steric bulk, influencing the rotational barrier of the phenyl ring and affecting the stereoselectivity of nucleophilic substitutions at the benzylic position.

Physicochemical Properties[2][3]

The following data aggregates experimental values and high-confidence predictive models essential for formulation and process development.

| Property | Value / Observation | Context |

| Appearance | White to off-white crystalline powder | Hygroscopic nature requires desiccated storage. |

| Melting Point | 150–155 °C (Typical range) | Sharp endotherm indicates high purity; broadens with moisture. |

| Solubility (Water) | Freely soluble (>50 mg/mL) | Protonated amine forms stable ion-dipole interactions. |

| Solubility (Organic) | Soluble in EtOH, MeOH, DMSO | Limited solubility in non-polar solvents (Hexane, Et₂O). |

| pKa (Base) | ~8.80 (Predicted) | Moderately basic; exists as cation at physiological pH. |

| LogP | ~1.8 (Free base) | Moderate lipophilicity facilitates membrane permeability. |

Synthesis & Manufacturing

The industrial synthesis prioritizes the Reductive Amination pathway due to its scalability and atom economy. The following protocol outlines the conversion of 1-(2-chlorophenyl)propan-1-one (2'-chloropropiophenone) to the target amine.

Reaction Pathway Diagram[2]

Caption: Figure 1. Step-wise synthesis via oxime formation followed by catalytic hydrogenation or hydride reduction.

Detailed Protocol (Lab Scale)

Step 1: Oxime Formation

-

Charge a reaction vessel with 1-(2-chlorophenyl)propan-1-one (1.0 eq) and Ethanol (10 vol).

-

Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (2.0 eq).

-

Reflux at 78°C for 4–6 hours. Monitor consumption of ketone by TLC/HPLC.

-

Cool to RT, concentrate in vacuo, and partition between water and EtOAc.

-

Dry organic layer (MgSO₄) and concentrate to yield the oxime oil.

Step 2: Reduction

-

Dissolve the oxime in MeOH.

-

Catalytic Hydrogenation: Add 10% Pd/C (5 wt%) and stir under H₂ (3 atm) for 12 hours.

-

Alternative (Chemical): Add NaBH₄ (4.0 eq) slowly at 0°C in the presence of TiCl₄ or NiCl₂.

-

-

Filter catalyst through Celite. Concentrate filtrate.

-

Acidify with 1M HCl, wash with Et₂O (removes non-basic impurities), then basify aqueous layer with NaOH to pH >10.

-

Extract free amine into DCM, dry, and concentrate.

Step 3: Salt Formation

-

Dissolve the free amine oil in anhydrous Diethyl Ether.

-

Add 2M HCl in Ether dropwise at 0°C with vigorous stirring.

-

Collect the white precipitate by filtration. Recrystallize from Isopropanol/Ether for >99% purity.

Analytical Characterization

Validating the identity and purity of the hydrochloride salt is critical. The presence of the ortho-chlorine atom creates distinct splitting patterns in NMR due to deshielding effects.

Analytical Workflow Logic

Caption: Figure 2. Quality control decision tree for lot release.

Key Spectral Data

-

H NMR (400 MHz, DMSO-d

-

8.60 (br s, 3H, NH

- 7.60–7.30 (m, 4H, Ar-H) – Ortho-Cl causes downfield shift of adjacent proton.

- 4.45 (t, 1H, Ar-CH -N) – Benzylic proton.

-

1.95 (m, 2H, CH

-

0.85 (t, 3H, CH

-

8.60 (br s, 3H, NH

-

Mass Spectrometry (ESI+):

-

m/z = 170.1 [M+H]

(Free base mass detected). -

Isotope pattern shows 3:1 ratio for

Cl :

-

Pharmacological & Biological Context

While often used as a chemical intermediate, the 1-phenylpropan-1-amine scaffold possesses intrinsic biological activity.

-

Mechanism of Action: Benzylic amines are structural congeners of monoamines. They generally exhibit lower affinity for monoamine transporters (DAT/NET/SERT) compared to their phenethylamine (2-amino) counterparts but can act as trace amine-associated receptor (TAAR) ligands.

-

Metabolism: The primary metabolic pathway involves N-dealkylation (minor) and para-hydroxylation of the phenyl ring, followed by glucuronidation.

-

Toxicology:

-

Acute Toxicity: Harmful if swallowed (H302). LD50 (Rat, oral) estimated at 300–1000 mg/kg based on analog data.

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2]

-

Handling & Safety (GHS Standards)

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] |

| Serious Eye Damage | H319 | Causes serious eye irritation.[2][3] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[2][3] |

Precautionary Protocols:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves (0.11 mm min), safety goggles, and lab coat.

-

Spill Response: Sweep up dry powder to avoid dust generation. Neutralize aqueous residues with dilute bicarbonate before disposal.

References

-

EvitaChem. (R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride Product Monograph. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16219122, 2-(4-Chlorophenyl)propan-1-amine hydrochloride (Analog Reference). Retrieved from

-

ChemicalBook. Synthesis of 1-(4-chlorophenyl)propan-1-amine (Isomer Synthesis Protocol). Retrieved from

-

Fisher Scientific. Safety Data Sheet: 3-Chloropropylamine Hydrochloride (Class Reference). Retrieved from

-

BLD Pharm. 1-(2-Chlorophenyl)propan-1-amine hydrochloride Product Data. Retrieved from

Sources

1-(2-Chlorophenyl)propan-1-amine hydrochloride CAS number 40023-85-6

The following technical guide details the chemical identity, synthesis, pharmacological context, and handling of 1-(2-Chlorophenyl)propan-1-amine hydrochloride .

Executive Summary

1-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS 40023-85-6) is a benzylic amine intermediate distinct from the phenethylamine and amphetamine classes due to the positioning of the amine group at the benzylic (C1) carbon. Unlike its regioisomer 2-chlorophenylisopropylamine (a psychostimulant), this compound serves primarily as a privileged scaffold in medicinal chemistry, utilized in the synthesis of NMDA receptor antagonists, monoamine transporter modulators, and chiral resolving agents. This guide outlines the critical parameters for its synthesis, characterization, and safe handling in a research environment.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound is a chiral molecule typically supplied as a racemic hydrochloride salt. The presence of the chlorine atom at the ortho position introduces significant steric bulk, influencing both the stereoselective synthesis and the binding affinity of derived pharmacophores.

Nomenclature & Structure[4]

-

IUPAC Name: 1-(2-Chlorophenyl)propan-1-amine hydrochloride[1]

-

Common Synonyms:

-Ethyl-2-chlorobenzylamine HCl; 1-Amino-1-(2-chlorophenyl)propane HCl. -

SMILES: CCC(C1=CC=CC=C1Cl)N.Cl

-

Molecular Formula:

-

Molecular Weight: 206.11 g/mol (Salt); 169.65 g/mol (Free Base)

Key Physicochemical Data

| Property | Value (Experimental/Predicted) | Note |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Melting Point | 185 – 190 °C | Decomposition near MP |

| Solubility | Water, Methanol, Ethanol | Sparingly soluble in DCM |

| pKa (Base) | ~8.80 | Protonated at physiological pH |

| LogP | 2.45 (Predicted) | Lipophilic benzylic core |

| Chirality | 1 Chiral Center (C1) | Available as (R), (S), or Racemate |

Synthetic Methodologies

The synthesis of 1-arylpropan-1-amines requires precise control over regiochemistry to avoid isomerization to the thermodynamically stable imines or enamines during intermediate steps. Two primary routes are validated for high-yield production.

Pathway Visualization

Figure 1: Dual synthetic pathways.[2] The Reductive Amination route (bottom) is preferred for scalability, while the Grignard route (top) allows for easier enantioselective modification via chiral auxiliaries.

Preferred Protocol: Reductive Amination (Route B)

This method minimizes byproduct formation and avoids the use of unstable azides.

Reagents: 1-(2-Chlorophenyl)propan-1-one, Ammonium Acetate (

Step-by-Step Protocol:

-

Imine Formation: In a dry round-bottom flask, dissolve 1-(2-chlorophenyl)propan-1-one (10 mmol) in anhydrous Methanol (50 mL). Add Ammonium Acetate (100 mmol, 10 eq) to saturation.

-

Equilibration: Stir the mixture at room temperature for 1 hour under nitrogen atmosphere to establish the ketone-imine equilibrium.

-

Reduction: Cool the solution to 0°C. Slowly add Sodium Cyanoborohydride (15 mmol) portion-wise over 20 minutes. Caution: HCN generation is possible; vent into a scrubber.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor consumption of ketone via TLC (Hexane:EtOAc 8:2).

-

Quench: Acidify to pH < 2 with 6M HCl to decompose excess hydride and hydrolyze boron complexes. Stir for 30 minutes.

-

Isolation: Basify the aqueous layer to pH > 12 using 40% NaOH. Extract with Dichloromethane (3 x 50 mL).

-

Salting Out: Dry the organic phase (

), filter, and treat with 2M HCl in Diethyl Ether. The hydrochloride salt precipitates as a white solid. Recrystallize from Isopropanol/Ether.

Pharmacological & Research Context

Structural Activity Relationship (SAR)

The 1-amino-1-arylpropane scaffold is a "privileged structure" in neuropharmacology, distinct from the 2-amino (amphetamine) class.

-

Benzylic Amine Position: Placing the amine at C1 reduces direct dopaminergic release capabilities compared to the C2 isomers. Instead, this motif is often found in NMDA receptor antagonists (similar to the lanicemine scaffold) and Monoamine Reuptake Inhibitors .

-

Ortho-Chlorine Substitution: The 2-chloro substituent forces the phenyl ring out of planarity with the alkyl chain due to steric clash, locking the conformation. This is critical for fitting into hydrophobic pockets of transporters (DAT/NET).

Biological Applications[1][3]

-

Fragment-Based Drug Discovery: Used as a fragment to probe the S1' pocket of proteases or the hydrophobic orthosteric sites of GPCRs.

-

Chiral Resolution: The racemic amine is frequently used to resolve chiral acids (e.g., mandelic acid derivatives) via diastereomeric salt formation.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet the following specifications.

| Method | Expected Signal / Parameter | Diagnostic Value |

| 1H NMR (400 MHz, D2O) | Confirms benzylic amine structure (CH-N triplet is key). | |

| HPLC | Column: C18 Reverse Phase. Mobile Phase: ACN:Water (0.1% TFA). Gradient: 10-90%. | Purity assessment (>98% required).[3] |

| Mass Spectrometry (ESI+) | [M+H]+ = 170.1 | Confirms molecular mass of free base. |

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Skin/Eye: Causes severe skin burns and eye damage (Corrosive, Category 1B).

-

Specific Target Organ Toxicity: May cause respiratory irritation.[4][5]

Operational Protocols:

-

Engineering Controls: All synthesis steps involving

or HCl gas must be performed in a certified chemical fume hood. -

PPE: Wear nitrile gloves (double-gloving recommended), chemical splash goggles, and a lab coat.

-

Spill Management: Neutralize spills with weak acid (citric acid) if free base, or weak base (bicarbonate) if salt, before absorbing with vermiculite.

-

Storage: Store in a tightly closed container under inert gas (Argon/Nitrogen) at 2-8°C. The compound is hygroscopic.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 541822, 1-Chloro-1-phenylpropan-2-amine (Isomer Comparison). Retrieved from [Link]

Sources

- 1. Buy (R)-1-(2-Chlorophenyl)propan-1-amine (EVT-12183208) [evitachem.com]

- 2. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]

- 3. 2-(2-CHLOROPHENYL)PROPAN-2-AMINE HYDROCHLORIDE | 50481-48-6 [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

1-(2-Chlorophenyl)propan-1-amine hydrochloride molecular structure

Technical Monograph: 1-(2-Chlorophenyl)propan-1-amine Hydrochloride

Executive Summary

1-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS: 40023-85-6) is a specialized benzylic amine intermediate used primarily in the synthesis of central nervous system (CNS) active pharmaceutical ingredients. Structurally, it consists of a propyl chain substituted at the C1 position with a 2-chlorophenyl moiety.[1] Unlike its regioisomer 2-(2-chlorophenyl)propan-2-amine (a clozapine precursor), this compound features a chiral center at the benzylic carbon, making it a critical scaffold for asymmetric synthesis of norepinephrine/serotonin reuptake inhibitors and related monoamine transporter modulators.

Molecular Architecture & Identifiers

The molecule is defined by the steric bulk of the ortho-chloro substituent, which influences the rotational barrier of the phenyl ring and the accessibility of the amine group.

| Parameter | Technical Specification |

| IUPAC Name | 1-(2-Chlorophenyl)propan-1-amine hydrochloride |

| Common Synonyms | |

| CAS Number (Racemic) | 40023-85-6 |

| CAS Number (R-Isomer) | 1213532-54-7 |

| CAS Number (S-Isomer) | 873893-94-8 |

| Molecular Formula | C |

| Molecular Weight | 206.11 g/mol |

| Chirality | One stereocenter at C1 (Benzylic position) |

Structural Visualization

The following diagram illustrates the connectivity and the critical benzylic chiral center which serves as the site for salt formation.

Caption: Functional connectivity map highlighting the steric influence of the ortho-chloro group on the benzylic amine.

Physicochemical Profile

Understanding the physical behavior of this salt is crucial for formulation and reaction optimization.

-

Solubility: Highly soluble in water and lower alcohols (methanol, ethanol) due to the ionic character of the hydrochloride salt. Limited solubility in non-polar solvents (hexane, diethyl ether).

-

pKa: The conjugate acid of the amine typically exhibits a pKa in the range of 9.0 – 9.5 , making it protonated at physiological pH.

-

Hygroscopicity: As an HCl salt, the compound is moderately hygroscopic. It requires storage under desiccant conditions to prevent deliquescence, which complicates precise stoichiometric weighing.

-

Stability: Chemically stable under standard conditions. The ortho-chloro group provides metabolic resistance against ring hydroxylation compared to unsubstituted analogs.

Synthetic Pathways

The industrial synthesis prioritizes the Reductive Amination pathway due to its scalability and atom economy. A secondary route involves Grignard addition, often reserved for small-scale enantioselective preparations.

Primary Route: Reductive Amination

This method converts 2'-chloropropiophenone to the amine via an oxime or imine intermediate.

Protocol Overview:

-

Condensation: Reaction of 1-(2-chlorophenyl)propan-1-one with hydroxylamine hydrochloride to form the oxime.

-

Reduction: Catalytic hydrogenation (Pd/C or Raney Ni) or hydride reduction (LiAlH

) of the oxime to the primary amine. -

Salt Formation: Precipitation with anhydrous HCl in diethyl ether or isopropanol.

Caption: Step-wise synthetic workflow from the propiophenone precursor to the final hydrochloride salt.

Critical Process Parameters (CPPs):

-

Oxime Geometry: The steric bulk of the 2-chloro substituent may favor the E-isomer of the oxime, affecting the rate of reduction.

-

Reduction Control: If using catalytic hydrogenation, pressure and temperature must be controlled to prevent dechlorination of the aromatic ring.

Analytical Characterization

Validation of the structure requires a multi-modal approach. The following spectral features are diagnostic for 1-(2-chlorophenyl)propan-1-amine HCl.

Nuclear Magnetic Resonance (NMR)

-

H NMR (DMSO-d

-

8.3–8.6 ppm (br s, 3H): Ammonium protons (-NH

- 7.4–7.6 ppm (m, 4H): Aromatic protons. The 2-chloro substitution pattern disrupts the symmetry, creating a complex multiplet rather than a clear AA'BB' system.

-

4.4–4.6 ppm (t or dd, 1H): Benzylic methine (-CH -NH

-

1.8–2.0 ppm (m, 2H): Methylene protons of the ethyl group (-CH

-

0.8–0.9 ppm (t, 3H): Terminal methyl group (-CH

-

8.3–8.6 ppm (br s, 3H): Ammonium protons (-NH

Infrared Spectroscopy (FT-IR)

-

2800–3200 cm

: Broad, strong absorption characteristic of the N-H stretch in primary amine salts. -

750–770 cm

: Strong C-Cl stretching vibration, diagnostic of the ortho-substituted chloroarene.

Mass Spectrometry (LC-MS)

-

Molecular Ion: [M+H]

observed at m/z 170/172 (3:1 ratio due to -

Fragmentation: Major fragment at m/z 141 (loss of ethyl group, [M-C

H

Applications in Drug Development

This molecule serves as a versatile Chiral Building Block . Its specific utility lies in:

-

Monoamine Transporter Ligands: The scaffold mimics the structure of amphetamines and cathinones but with altered binding kinetics due to the 2-chloro steric block. It is investigated for selectivity between NET (Norepinephrine Transporter) and DAT (Dopamine Transporter).

-

Resolution Agent: The enantiomerically pure forms (R or S) are used to induce diastereomeric crystallization in the resolution of chiral acids.

-

Fragment-Based Drug Design (FBDD): Used as a "warhead" in fragment libraries to probe hydrophobic pockets in GPCRs where the ortho-chloro group provides a specific conformational lock.

Safety & Handling

-

Hazard Classification: GHS07 (Irritant).

-

Handling:

-

Inhalation: Dust is a respiratory irritant. Use a localized exhaust hood.

-

Skin/Eye: Causes severe irritation. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent moisture absorption and subsequent clumping or hydrolysis.

-

References

-

EvitaChem. (R)-1-(2-Chlorophenyl)propan-1-amine Structure and Applications. Retrieved from

-

CymitQuimica. 1-(2-Chlorophenyl)propan-1-amine hydrochloride Product Specifications. Retrieved from

-

PubChem. 2-(4-Chlorophenyl)propan-1-amine (Isomer Comparison). National Library of Medicine. Retrieved from

-

ChemicalBook. Synthesis Routes for Chlorophenylpropanamines. Retrieved from

-

Sigma-Aldrich. (S)-1-(2-chlorophenyl)propan-1-amine hydrochloride Product Data. Retrieved from

Sources

An In-Depth Technical Guide on the Putative Mechanism of Action of 1-(2-Chlorophenyl)propan-1-amine Hydrochloride

Disclaimer: This document synthesizes information on the potential mechanism of action of 1-(2-Chlorophenyl)propan-1-amine hydrochloride based on its structural similarity to other known psychoactive compounds. As of the latest literature review, detailed pharmacological studies specifically characterizing this compound are not widely available. Therefore, the proposed mechanisms should be considered putative and require experimental validation.

Introduction

1-(2-Chlorophenyl)propan-1-amine is a chemical entity belonging to the substituted phenethylamine class. Its hydrochloride salt form enhances its solubility and stability for research purposes. Structurally, it is an analog of several well-characterized compounds known to interact with the central nervous system, particularly with monoamine neurotransmitter systems. The presence of a chlorine atom at the 2-position of the phenyl ring is a key structural feature that likely influences its pharmacological profile, including its binding affinity, selectivity, and metabolic stability. This guide will explore the probable mechanism of action of 1-(2-Chlorophenyl)propan-1-amine hydrochloride by drawing parallels with structurally related molecules.

Proposed Mechanism of Action: A Focus on Monoamine Transporters

Based on its core phenethylamine structure, the most probable primary mechanism of action for 1-(2-Chlorophenyl)propan-1-amine hydrochloride is the modulation of monoamine transporters. These transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in enhanced neurotransmission.

Compounds structurally related to 1-(2-Chlorophenyl)propan-1-amine, such as cathinones and bupropion, are known to act as monoamine reuptake inhibitors. For instance, 2-Amino-1-(3-chlorophenyl)propan-1-one, a related cathinone, is suggested to inhibit monoamine transporters, leading to elevated dopamine levels in the synapse[1]. Bupropion, a widely used antidepressant, functions as a norepinephrine-dopamine reuptake inhibitor (NDRI)[1]. It is therefore plausible that 1-(2-Chlorophenyl)propan-1-amine hydrochloride shares this mechanism.

The specific effects on DAT, NET, and SERT would define its pharmacological profile. For example, a higher affinity for DAT and NET over SERT would classify it as a potential NDRI, similar to bupropion. Conversely, a more balanced affinity for all three transporters would suggest a profile more akin to a triple reuptake inhibitor. The position of the chloro group on the phenyl ring is critical in determining this selectivity.

Potential for Neurotransmitter Release

In addition to reuptake inhibition, some substituted cathinones can also act as monoamine releasing agents[1]. This dual-action mechanism involves the compound being transported into the presynaptic neuron, where it can disrupt the vesicular storage of monoamines and promote their release through a process known as transporter-mediated efflux[1]. It is conceivable that 1-(2-Chlorophenyl)propan-1-amine hydrochloride may also possess such releasing activity, which would contribute to its overall effect on monoaminergic neurotransmission.

Secondary and Ancillary Mechanisms

While the primary mechanism is likely centered on monoamine transporters, other potential biological targets should be considered.

Acetylcholinesterase Inhibition

Some studies on chloro-substituted cathinones have indicated an ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine[1]. Inhibition of AChE would lead to increased cholinergic signaling, which could contribute to the overall pharmacological effects.

Receptor Interactions

While less likely to be the primary mechanism, direct interactions with neurotransmitter receptors cannot be entirely ruled out without experimental evidence. Depending on its three-dimensional conformation, 1-(2-Chlorophenyl)propan-1-amine hydrochloride could potentially exhibit affinity for various G-protein coupled receptors (GPCRs), such as histamine, cannabinoid, or adrenergic receptors[2][3][4]. However, its structural similarity to transporter ligands makes this a secondary hypothesis.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of 1-(2-Chlorophenyl)propan-1-amine hydrochloride, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

-

Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of the compound for DAT, NET, and SERT.

-

Methodology:

-

Prepare membrane fractions from cells expressing the human recombinant transporters (hDAT, hNET, hSERT).

-

Incubate the membrane preparations with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of 1-(2-Chlorophenyl)propan-1-amine hydrochloride.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

-

-

-

Synaptosomal Uptake Assays:

-

Objective: To assess the functional activity of the compound as a reuptake inhibitor.

-

Methodology:

-

Prepare synaptosomes from specific brain regions rich in the respective monoamine transporters (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET).

-

Pre-incubate the synaptosomes with varying concentrations of 1-(2-Chlorophenyl)propan-1-amine hydrochloride.

-

Initiate the uptake reaction by adding a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Terminate the uptake after a short incubation period by rapid filtration.

-

Measure the radioactivity accumulated within the synaptosomes.

-

Determine the IC50 value for the inhibition of uptake for each monoamine.

-

-

-

Neurotransmitter Release Assays:

-

Objective: To investigate if the compound induces neurotransmitter release.

-

Methodology:

-

Pre-load synaptosomes or cultured neurons with a radiolabeled monoamine.

-

After washing to remove excess radiolabel, expose the preparations to different concentrations of 1-(2-Chlorophenyl)propan-1-amine hydrochloride.

-

Measure the amount of radioactivity released into the supernatant over time.

-

Compare the release induced by the test compound to that induced by known releasing agents (e.g., amphetamine).

-

-

In Vivo Studies

-

Microdialysis:

-

Objective: To measure the extracellular levels of dopamine, norepinephrine, and serotonin in the brains of living animals following administration of the compound.

-

Methodology:

-

Implant a microdialysis probe into a specific brain region of an anesthetized or freely moving animal.

-

Perfuse the probe with artificial cerebrospinal fluid and collect the dialysate samples.

-

Administer 1-(2-Chlorophenyl)propan-1-amine hydrochloride systemically or locally.

-

Analyze the dialysate samples for monoamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

-

Behavioral Pharmacology:

-

Objective: To characterize the psychoactive effects of the compound in animal models.

-

Methodology:

-

Locomotor Activity: To assess stimulant or sedative effects.

-

Drug Discrimination: To determine if the subjective effects of the compound are similar to those of known drugs (e.g., cocaine, amphetamine, or antidepressants).

-

Conditioned Place Preference/Self-Administration: To evaluate the rewarding and reinforcing properties of the compound.

-

-

Data Presentation

The following tables illustrate how quantitative data from the proposed experiments could be presented.

Table 1: Hypothetical Binding Affinities (Ki, nM) of 1-(2-Chlorophenyl)propan-1-amine HCl

| Compound | DAT | NET | SERT |

| 1-(2-Chlorophenyl)propan-1-amine HCl | Value | Value | Value |

| Cocaine (Reference) | 250 | 300 | 200 |

| Bupropion (Reference) | 520 | 1900 | >10000 |

Table 2: Hypothetical Functional Inhibition (IC50, nM) of Monoamine Uptake

| Compound | Dopamine Uptake | Norepinephrine Uptake | Serotonin Uptake |

| 1-(2-Chlorophenyl)propan-1-amine HCl | Value | Value | Value |

| Cocaine (Reference) | 300 | 400 | 250 |

| Bupropion (Reference) | 600 | 2200 | >10000 |

Visualizations

Caption: Putative mechanism of action via monoamine transporter inhibition.

Caption: Experimental workflow for mechanism of action elucidation.

Conclusion

While direct experimental data on 1-(2-Chlorophenyl)propan-1-amine hydrochloride is scarce, a compelling hypothesis for its mechanism of action can be formulated based on its structural similarity to known monoamine reuptake inhibitors and releasing agents. The primary putative mechanism is the inhibition of dopamine, norepinephrine, and serotonin transporters, leading to increased synaptic concentrations of these neurotransmitters. Further investigation into its potential as a neurotransmitter releasing agent and its effects on other targets such as acetylcholinesterase is warranted. The experimental protocols outlined in this guide provide a roadmap for the comprehensive pharmacological characterization of this compound, which is essential for understanding its potential therapeutic or toxicological profile.

References

-

Pharmacological studies of 1-(p-chlorophenyl)propanol and 2-(1-hydroxy-3-butenyl)phenol: two new non-narcotic analgesics designed by molecular connectivity. PubMed. [Link]

-

Sibutramine. Wikipedia. [Link]

-

2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N. PubChem. [Link]

-

2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. PubMed Central. [Link]

-

Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. PubMed. [Link]

-

Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. PubMed Central. [Link]

-

The H1 receptor agonist 2-(3-chlorophenyl)histamine activates Gi proteins in HL-60 cells through a mechanism that is independent of known histamine receptor subtypes. PubMed. [Link]

Sources

- 1. 2-Amino-1-(3-chlorophenyl)propan-1-one|CAS 119802-69-6 [benchchem.com]

- 2. Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The H1 receptor agonist 2-(3-chlorophenyl)histamine activates Gi proteins in HL-60 cells through a mechanism that is independent of known histamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride, a chiral amine of significant interest in medicinal chemistry. The guide delves into the compound's chemical and physical properties, outlines synthetic strategies with a focus on stereoselectivity, details analytical methodologies for its characterization, and explores its potential pharmacological profile and toxicological considerations. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical guidance.

Introduction

(R)-1-(2-Chlorophenyl)propan-1-amine is a chiral primary amine that, as the hydrochloride salt, presents as a stable, crystalline solid. Its structure, featuring a chlorinated phenyl ring and a chiral center at the benzylic position, makes it a valuable building block in the synthesis of more complex pharmaceutical agents, particularly those targeting the central nervous system.[1] The stereochemistry at the C1 position is crucial, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This guide will focus on the (R)-enantiomer.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following tables summarize the known and predicted properties of (R)-1-(2-Chlorophenyl)propan-1-amine and its hydrochloride salt.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | (1R)-1-(2-chlorophenyl)propan-1-amine hydrochloride | [1] |

| CAS Number | 1213532-54-7 (free base) | [1] |

| Molecular Formula | C₉H₁₂ClN (free base); C₉H₁₃Cl₂N (HCl salt) | [1] |

| Molecular Weight | 169.65 g/mol (free base); 206.11 g/mol (HCl salt) | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | ~236.4 °C (predicted, free base) | [1] |

| Density | ~1.093 g/cm³ (predicted, free base) | [1] |

| Optical Rotation [α] | Data not available |

Table 2: Chemical and Solubility Properties

| Property | Value | Source(s) |

| pKa | ~8.80 (predicted) | [1] |

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol). Limited solubility in water (free base). The hydrochloride salt is expected to have greater water solubility. | [1] |

| Stability | Stable under standard laboratory conditions. May degrade under extreme pH or temperature. | [1] |

Synthesis of (R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride

The synthesis of enantiomerically pure (R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride is a critical step in its development as a pharmaceutical intermediate. The key challenge lies in the stereoselective formation of the chiral center. A common approach involves the reductive amination of a prochiral ketone, 2-chloropropiophenone.

General Synthetic Pathway

The synthesis can be conceptualized as a three-stage process:

-

Formation of the Prochiral Ketone: This typically involves the Friedel-Crafts acylation of chlorobenzene with propanoyl chloride or propanoic anhydride.

-

Enantioselective Reductive Amination: The resulting 2-chloropropiophenone is converted to the chiral amine. This is the most critical step for establishing the desired stereochemistry.

-

Salt Formation: The synthesized (R)-amine free base is converted to the more stable and handleable hydrochloride salt.

Figure 1: General synthetic pathway for (R)-1-(2-Chlorophenyl)propan-1-amine HCl.

Key Experimental Protocol: Enantioselective Reductive Amination

Principle: The prochiral ketone, 2-chloropropiophenone, is first reacted with an ammonia source to form an imine in situ. This imine is then hydrogenated using a chiral catalyst, which preferentially adds hydrogen to one face of the C=N double bond, leading to an excess of one enantiomer of the amine.

Step-by-Step Methodology (Illustrative):

-

Imine Formation:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloropropiophenone (1 equivalent) in a suitable solvent such as methanol or isopropanol.

-

Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, e.g., 10-20 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.

-

-

Asymmetric Hydrogenation:

-

To the imine-containing solution, add a chiral catalyst. A common choice would be a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., (R)-BINAP). The catalyst loading is typically low (e.g., 0.01-1 mol%).

-

Pressurize the reaction vessel with hydrogen gas (the pressure will depend on the catalyst and substrate, but can range from atmospheric pressure to several atmospheres).

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) until the reaction is complete (monitored by TLC or HPLC).

-

-

Work-up and Purification:

-

Carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any unreacted starting materials and the chiral ligand.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude (R)-1-(2-Chlorophenyl)propan-1-amine free base.

-

Purification can be achieved by column chromatography on silica gel if necessary.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain (R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride as a crystalline solid.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents potential side reactions, such as oxidation of the catalyst or product.

-

Chiral Catalyst: The specific chirality of the catalyst (e.g., (R)-BINAP) directs the stereochemical outcome of the hydrogenation, leading to the desired (R)-enantiomer of the amine.

-

Hydrogen Pressure: Affects the rate of the hydrogenation reaction. Higher pressures can increase the reaction rate but must be handled with appropriate safety precautions.

-

Basic Wash: Removes acidic impurities and helps to isolate the free amine.

-

Salt Formation: The hydrochloride salt is generally more stable, crystalline, and easier to handle than the free amine, which can be an oil and is more susceptible to oxidation.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the compound and for determining the enantiomeric excess (e.e.).

Purity Analysis (Reversed-Phase HPLC):

-

Principle: The compound is separated from impurities based on its polarity.

-

Illustrative Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a common starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 220 nm or 254 nm).

-

-

Self-Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines. The peak corresponding to the product should be well-resolved from any impurity peaks.

Enantiomeric Excess (Chiral HPLC):

-

Principle: The enantiomers are separated on a chiral stationary phase (CSP).

-

Illustrative Conditions:

-

Column: A polysaccharide-based CSP (e.g., amylose or cellulose derivatives) is often effective for separating chiral amines.

-

Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol). The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection.

-

-

Self-Validation: A racemic mixture of 1-(2-chlorophenyl)propan-1-amine should be injected to confirm the separation of the two enantiomers. The peak corresponding to the (R)-enantiomer can be identified by comparison with a known standard, if available, or by other chiroptical methods. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity. For (R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride, one would expect to see signals corresponding to the aromatic protons, the benzylic proton, the methylene protons of the ethyl group, and the methyl protons. The integration of the peaks should correspond to the number of protons in each environment.

-

¹³C NMR: Shows the number of different carbon environments in the molecule.

Mass Spectrometry (MS):

-

Principle: Provides the molecular weight of the compound and information about its structure from fragmentation patterns.

-

Expected Data: For the free base, the molecular ion peak [M]⁺ would be expected at m/z 169 (for ³⁵Cl) and 171 (for ³⁷Cl) in a roughly 3:1 ratio. The fragmentation pattern would likely involve cleavage of the C-C bond adjacent to the nitrogen atom.

Pharmacological Profile

The pharmacological activity of (R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride is not extensively documented in publicly available literature. However, its structural similarity to other substituted phenethylamines and cathinones suggests that it may act as a modulator of monoamine neurotransmitter systems.

Postulated Mechanism of Action

Based on its structure, it is hypothesized that (R)-1-(2-Chlorophenyl)propan-1-amine may function as a monoamine reuptake inhibitor and/or releasing agent.

Figure 2: Postulated mechanism of action involving inhibition of monoamine transporters.

-

Reuptake Inhibition: The compound may bind to the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT), blocking the reuptake of these neurotransmitters from the synaptic cleft. This would lead to an increase in their extracellular concentrations and enhanced neurotransmission.

-

Releasing Activity: It is also possible that the compound could act as a substrate for these transporters, leading to reverse transport (efflux) of monoamines from the presynaptic neuron.

The specific affinity and activity at each transporter would determine the overall pharmacological profile of the compound. The (R)-stereochemistry is likely to be critical for its interaction with these chiral biological targets.

In Vitro and In Vivo Evaluation

To definitively determine the pharmacological profile, a series of in vitro and in vivo studies would be necessary:

-

In Vitro:

-

Receptor Binding Assays: To determine the binding affinity of the compound for DAT, NET, SERT, and a panel of other relevant receptors and transporters.

-

Uptake Inhibition Assays: To measure the functional potency of the compound in inhibiting the uptake of radiolabeled dopamine, norepinephrine, and serotonin in cells expressing the respective transporters.

-

Release Assays: To investigate whether the compound induces the release of monoamines from synaptosomes or cultured neurons.

-

-

In Vivo:

-

Microdialysis: To measure the effects of the compound on extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions of awake, freely moving animals.

-

Behavioral Pharmacology: To assess the effects of the compound on animal models of depression, anxiety, or other CNS disorders.

-

Toxicology and Safety

A comprehensive toxicological evaluation is paramount for any compound intended for further development. While a specific Safety Data Sheet (SDS) for (R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride is not publicly available, general safety precautions for handling chiral amines and chlorinated aromatic compounds should be followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Potential Toxicological Concerns:

Based on the structure, potential toxicological concerns may include:

-

Cardiovascular Effects: Compounds that modulate monoamine systems can have effects on heart rate and blood pressure.

-

Central Nervous System Effects: At high doses, CNS stimulants can cause adverse effects such as agitation, anxiety, and seizures.

-

Hepatotoxicity: The metabolic fate of the compound would need to be investigated to assess the potential for the formation of reactive metabolites that could cause liver toxicity.

A full toxicological assessment would require in vitro cytotoxicity studies and in vivo acute and chronic toxicity studies in animal models.

Conclusion

(R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride is a chiral molecule with significant potential as a building block in medicinal chemistry. This guide has provided an overview of its properties, synthesis, and analytical characterization, as well as a postulated pharmacological profile based on its structural features. Further research is needed to fully elucidate its mechanism of action, efficacy, and safety profile. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals working with this and related compounds.

References

Sources

Advanced Synthesis of Substituted Phenylpropanamines: Methodologies and Mechanisms

Executive Summary

The phenylpropanamine pharmacophore (2-amino-1-phenylpropane) represents a structural backbone critical to neurochemistry and pharmaceutical development. Derivatives of this scaffold function as adrenergic receptor agonists, dopamine reuptake inhibitors, and decongestants. This technical guide provides a rigorous analysis of the synthetic pathways used to construct substituted phenylpropanamines, prioritizing high-fidelity chemical ligation, stereochemical control, and scalable process safety. We examine three primary methodologies: Reductive Amination, the Henry Reaction (Nitroaldol), and Biocatalytic Asymmetric Synthesis.

Part 1: Structural Activity & Strategic Disconnection

The core objective in synthesizing substituted phenylpropanamines is the precise installation of the amine at the

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the target molecule into available precursors. The two most viable disconnections occur at the C-N bond (Imine route) and the C-C bond between the alpha and beta carbons (Nitroaldol route).

Figure 1: Retrosynthetic disconnection showing the two primary pathways: the Ketone/Amine route (left) and the Aldehyde/Nitroalkane route (right).[1]

Part 2: The Reductive Amination Pathway (Industrial Standard)

Reductive amination is the most versatile method for synthesizing secondary and tertiary amines. It involves the condensation of a ketone (e.g., substituted phenyl-2-propanone) with an amine to form an imine (Schiff base), which is subsequently reduced.[2]

The Protocol: Sodium Triacetoxyborohydride (STAB)

While historical methods utilized Sodium Cyanoborohydride (

Standard Operating Procedure (Abdel-Magid Protocol):

-

Reagents: 1.0 eq Ketone (Substituted P2P), 1.1 eq Amine (e.g., Methylamine in THF), 1.4 eq

, Solvent: 1,2-Dichloroethane (DCE) or THF. -

Setup: Charge reaction vessel with ketone and amine in DCE under

atmosphere. Stir for 30 minutes to establish imine equilibrium. -

Reduction: Add

in portions over 20 minutes. The reaction is mildly exothermic. -

Quench: After 4-24 hours (monitor via TLC/LCMS), quench with saturated aqueous

. -

Extraction: Extract into DCM, wash with brine, dry over

, and concentrate.

Mechanistic Insight

The success of this reaction relies on the pH-dependent equilibrium between the carbonyl and the iminium ion.

Comparative Analysis of Reducing Agents

| Reducing Agent | Selectivity | Toxicity | Reaction Speed | Notes |

| Moderate | Low | Fast | Requires high pressure vessels; risk of hydrogenolysis of benzyl groups. | |

| High | High (Cyanide) | Slow | Classic "Borch" conditions; requires pH control (pH 6). | |

| Low | Low | Fast | Reduces ketones and imines indiscriminately; requires stepwise addition. | |

| Very High | Low | Moderate | Preferred for research; tolerates acid-sensitive groups. |

Part 3: The Nitroalkene Route (Henry Reaction)

For substrates where the phenyl-2-propanone precursor is unstable or unavailable, the Henry Reaction offers a reliable alternative starting from substituted benzaldehydes.

The Protocol: Condensation & Reduction

This is a two-step sequence:

-

Nitroaldol Condensation: Reaction of a substituted benzaldehyde with nitroethane to form a

-methyl- -

Global Reduction: Reduction of the alkene and the nitro group to the amine.

Step 1: Synthesis of Nitrostyrene

-

Reagents: Substituted Benzaldehyde, Nitroethane (solvent/reactant), Ammonium Acetate (

) catalyst. -

Conditions: Reflux for 2-4 hours. The water generated is often removed to drive equilibrium.

-

Purification: Upon cooling, the nitrostyrene usually crystallizes as yellow needles.

Step 2: Reduction (Lithium Aluminum Hydride - LAH)

-

Warning: This step is highly exothermic.

-

Reagents: 4.0 eq

, Anhydrous THF or Ether. -

Procedure: Add Nitrostyrene solution dropwise to a suspension of LAH in THF at 0°C. Reflux for 6-12 hours.

-

Workup: Fieser workup (

mL

Part 4: Stereoselective & Biocatalytic Frontiers[3]

Standard chemical synthesis yields racemic mixtures (

Biocatalytic Workflow

Transaminases transfer an amino group from a sacrificial donor (like Isopropylamine or Alanine) to the prochiral ketone.

Figure 2: The Transaminase enzymatic cycle utilizing Pyridoxal-5'-phosphate (PLP) as a cofactor to transfer nitrogen.

Advantages:

-

Green Chemistry: Aqueous media, ambient temperature.

-

Selectivity: Specific enzymes (e.g., from Arthrobacter sp.) yield (R)-amines, while others yield (S)-amines.

-

Reference: Corrado et al. (2021) demonstrated multi-enzymatic cascades for phenylpropanolamines with

stereoselectivity.[3]

Part 5: Regulatory Compliance & Safety

Controlled Precursor Status

Researchers must be acutely aware that Phenyl-2-propanone (P2P), methylamine, and nitroethane are listed precursors under the Controlled Substances Act (CSA) in the United States (List I Chemicals) and monitored by the International Narcotics Control Board (INCB) globally.

-

Requirement: Valid DEA registration (Form 225) is mandatory for handling these precursors in the US.

-

Documentation: Maintain strict inventory logs of all stoichiometry to account for mass balance.

Chemical Safety Hazards

-

Exotherms: The reduction of nitrostyrenes with LAH can lead to thermal runaway. Always use a blast shield and keep reaction temperatures <60°C unless refluxing under controlled conditions.

-

Toxicity: Sodium Cyanoborohydride generates HCN gas upon contact with strong acids. Use

whenever possible.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[6] Link

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[5] The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. Link

-

Corrado, M. L., Knaus, T., & Mutti, F. G. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. ChemBioChem, 22(19), 2867-2876. Link

-

Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. What the procedure with P2P and into methamphetamine | Filo [askfilo.com]

- 3. High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. ias.ac.in [ias.ac.in]

An In-Depth Technical Guide to the Physical Characteristics of 1-(2-Chlorophenyl)propan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)propan-1-amine hydrochloride is a substituted phenethylamine derivative of significant interest in medicinal chemistry and drug development. As a chiral amine, its stereoisomers can exhibit distinct pharmacological profiles, making it a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and formulation.

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-(2-Chlorophenyl)propan-1-amine hydrochloride. It is designed to equip researchers and drug development professionals with the foundational knowledge required for its synthesis, characterization, and application in a laboratory setting. The methodologies presented herein are based on established principles of organic and analytical chemistry, with a focus on providing not just procedural steps, but also the underlying scientific rationale.

Physicochemical Properties

The physicochemical properties of 1-(2-Chlorophenyl)propan-1-amine hydrochloride are crucial for its handling, formulation, and biological activity. While experimental data for this specific compound is not extensively published, the following table summarizes its key predicted and known characteristics, including those of its free base and closely related isomers.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClN · HCl | |

| Molecular Weight | 206.12 g/mol | |

| Appearance | White to off-white crystalline solid (Predicted) | [2] |

| Melting Point | Not available. Expected to be a distinct melting point characteristic of a crystalline salt. | |

| Solubility | Limited solubility in water; soluble in organic solvents such as methanol and ethanol (Predicted for the free base). The hydrochloride salt is expected to have improved aqueous solubility. | [1] |

| pKa | ~8.80 (Predicted for the free amine) | [1] |

| LogP | ~3.0 (Predicted for the free amine) | [1] |

Synthesis and Purification

The synthesis of 1-(2-Chlorophenyl)propan-1-amine hydrochloride is typically achieved through a multi-step process starting from 2-chloropropiophenone. The general strategy involves the formation of an oxime, followed by reduction to the primary amine, and subsequent conversion to the hydrochloride salt.[1][3]

Proposed Synthetic Pathway

Caption: Proposed synthesis of 1-(2-Chlorophenyl)propan-1-amine hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloropropiophenone Oxime

-

To a solution of 2-chloropropiophenone in ethanol, add hydroxylamine hydrochloride and a suitable base, such as triethylamine or sodium acetate. The base is crucial for neutralizing the HCl released from hydroxylamine hydrochloride, thus liberating the free hydroxylamine to react with the ketone.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime.

Step 2: Reduction of 2-Chloropropiophenone Oxime to 1-(2-Chlorophenyl)propan-1-amine

-

Dissolve the crude oxime in an anhydrous solvent such as tetrahydrofuran (THF).

-

Slowly add a reducing agent, for instance, sodium borohydride or lithium aluminum hydride, at a controlled temperature (typically 0 °C to room temperature). The choice of reducing agent is critical; LiAlH₄ is a more potent reducing agent than NaBH₄ and may be required for efficient reduction of the oxime.

-

After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water, followed by an aqueous acid solution (e.g., 1M HCl) to neutralize the reaction and dissolve the inorganic salts.

-

Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine and facilitate its extraction.

-

Extract the free amine with an organic solvent, dry the combined organic layers, and concentrate to obtain the crude 1-(2-chlorophenyl)propan-1-amine.

Step 3: Formation of 1-(2-Chlorophenyl)propan-1-amine Hydrochloride

-

Dissolve the crude amine in a suitable organic solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent or bubble dry HCl gas through the solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the purified 1-(2-chlorophenyl)propan-1-amine hydrochloride.

Purification Insight: Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be employed to further purify the final product. The choice of solvent is critical to ensure high recovery of the purified salt.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 1-(2-Chlorophenyl)propan-1-amine hydrochloride.

Analytical Workflow

Caption: A typical analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 1-(2-Chlorophenyl)propan-1-amine hydrochloride, both ¹H and ¹³C NMR would be employed.

-

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: A complex multiplet in the range of δ 7.2-7.6 ppm corresponding to the four protons on the substituted phenyl ring.

-

Methine Proton (-CH-NH₃⁺): A multiplet deshielded by the adjacent chlorine and amine group, expected around δ 4.5-5.0 ppm.

-

Methylene Protons (-CH₂-): A multiplet adjacent to the chiral center, expected around δ 1.8-2.2 ppm.

-

Methyl Protons (-CH₃): A triplet coupled to the methylene protons, expected around δ 0.9-1.2 ppm.

-

Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which is dependent on the solvent and concentration, typically observed downfield. In deuterated solvents like DMSO-d₆, this peak is often clearly visible.[4]

-

-

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 120-145 ppm), with the carbon bearing the chlorine atom being significantly deshielded.

-

Methine Carbon (-CH-NH₃⁺): A signal around δ 55-65 ppm.

-

Methylene Carbon (-CH₂-): A signal around δ 25-35 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 10-15 ppm.

-

Experimental Protocol for NMR Analysis:

-

Dissolve an accurately weighed sample (5-10 mg) of 1-(2-Chlorophenyl)propan-1-amine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for amine salts as it allows for the observation of the amine protons.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals to determine the relative proton ratios and analyze the coupling patterns to confirm the connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Characteristic Absorptions:

-

N-H Stretch (Ammonium Salt): A broad band in the region of 2800-3200 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Sharp peaks around 2850-3100 cm⁻¹.

-

N-H Bend (Ammonium Salt): A peak around 1500-1600 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A peak in the fingerprint region, typically around 750 cm⁻¹.

-

Experimental Protocol for FTIR Analysis:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Fragmentation: Upon ionization (e.g., by Electron Ionization - EI), the molecular ion of the free amine (C₉H₁₂ClN) would be observed at m/z 169 (for ³⁵Cl) and 171 (for ³⁷Cl) in a roughly 3:1 ratio. A common fragmentation pathway for phenethylamines is the cleavage of the benzylic C-C bond, which would lead to a prominent fragment ion.

Experimental Protocol for MS Analysis:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol).

-

Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or EI via a direct insertion probe or GC-MS).

-

Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound and quantifying any impurities. A reverse-phase HPLC method is generally suitable for the analysis of amine hydrochlorides.[5][6]

Proposed HPLC Method:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The acidic buffer helps to ensure that the amine is protonated, leading to better peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the chromophore (the chlorophenyl group) absorbs strongly, typically around 220 nm or 254 nm.

-

Column Temperature: 30 °C.

Experimental Protocol for HPLC Analysis:

-

Prepare a stock solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Inject the standards and the sample solution into the HPLC system.

-

Record the chromatograms and determine the retention time of the main peak.

-

Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Safety and Handling

Amine hydrochlorides should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) of the compound or a closely related analogue.

Conclusion

This technical guide provides a comprehensive framework for understanding the physical and chemical characteristics of 1-(2-Chlorophenyl)propan-1-amine hydrochloride. While specific experimental data for this compound is limited, the proposed synthetic and analytical methodologies, based on established chemical principles and data from closely related compounds, offer a robust starting point for researchers in the field. Adherence to these protocols will enable the reliable synthesis, purification, and characterization of this important chemical entity, thereby facilitating its application in drug discovery and development.

References

-

PubChem. (n.d.). 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. Retrieved from [Link]

-

Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026, January 6). PMC. Retrieved from [Link]

-

Nakashima, K., Kaddoumi, A., & Wada, M. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Biomedical Chromatography, 16(6), 393-397. Retrieved from [Link]

-

NIST. (n.d.). Phenyl propanolamine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing bupropion hydrochloride.

-

MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

-

ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

-